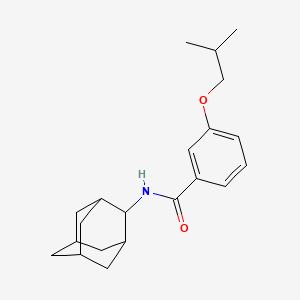
1-(4-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine, also known as MPFP, is a chemical compound that belongs to the class of piperazines. It has gained significant attention in the scientific community due to its potential therapeutic applications. MPFP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various scientific research applications.
Mécanisme D'action
The exact mechanism of action of 1-(4-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. 1-(4-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine has been found to bind to the serotonin transporter and inhibit its reuptake, leading to an increase in serotonin levels in the brain. This increase in serotonin levels is believed to be responsible for the antidepressant and anxiolytic effects of 1-(4-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine has been found to exhibit a range of biochemical and physiological effects. It has been shown to have antidepressant, anxiolytic, and anti-inflammatory properties. 1-(4-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine has also been found to have analgesic properties and has been shown to reduce pain in animal models. Additionally, 1-(4-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine has been shown to have anti-cancer properties and has been studied for its potential use in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. 1-(4-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine is also stable and can be stored for long periods without degradation. However, one limitation of 1-(4-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine is its potential toxicity. It is important to use caution when handling 1-(4-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine in lab experiments and to follow proper safety protocols.
Orientations Futures
There are several future directions for the study of 1-(4-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine. One potential direction is the development of 1-(4-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine-based drugs for the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Another direction is the study of 1-(4-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine for its potential use in cancer therapy. Additionally, further studies are needed to understand the exact mechanism of action of 1-(4-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine and to identify any potential side effects or toxicity.
Méthodes De Synthèse
1-(4-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine can be synthesized using a simple one-pot reaction method. The synthesis involves the condensation of 4-fluorobenzaldehyde and 2-methyl-3-phenylacryloyl chloride with piperazine in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or toluene. The product is then purified using column chromatography to obtain pure 1-(4-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine.
Applications De Recherche Scientifique
1-(4-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine has been found to exhibit a range of therapeutic applications. It has been studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. 1-(4-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain. Additionally, 1-(4-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine has been shown to have anti-cancer properties and has been studied for its potential use in cancer therapy.
Propriétés
IUPAC Name |
(Z)-1-[4-(4-fluorophenyl)piperazin-1-yl]-2-methyl-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c1-16(15-17-5-3-2-4-6-17)20(24)23-13-11-22(12-14-23)19-9-7-18(21)8-10-19/h2-10,15H,11-14H2,1H3/b16-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKPHJJQDYEBHG-NXVVXOECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201481 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2Z)-1-[4-(4-fluorophenyl)piperazin-1-yl]-2-methyl-3-phenylprop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5752949.png)

![2-{[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5752972.png)
![2-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5752983.png)
![N-(3-methoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5752990.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5752991.png)


![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5753010.png)
![2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}propanamide](/img/structure/B5753016.png)

![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5753040.png)
